molecular formula C5H5N3O2 B1279984 6-Aminopyrazine-2-carboxylic acid CAS No. 61442-38-4

6-Aminopyrazine-2-carboxylic acid

Cat. No.: B1279984
CAS No.: 61442-38-4
M. Wt: 139.11 g/mol
InChI Key: LEUHGHBIVGABDQ-UHFFFAOYSA-N
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Description

6-Aminopyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Biochemical Analysis

Biochemical Properties

6-Aminopyrazine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that participate in metabolic pathways. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of mycolic acids, which are essential components of the cell wall in mycobacteria . This inhibition occurs through the binding of this compound to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, further stabilizing its interactions and enhancing its inhibitory effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, this compound has been observed to disrupt cell wall synthesis by inhibiting key enzymes, leading to cell lysis and death . In eukaryotic cells, this compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical regulators of signal transduction . Furthermore, this compound has been reported to affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses . These effects collectively contribute to the compound’s potential as an antimicrobial and anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. For example, this compound can bind to the active sites of enzymes, leading to competitive inhibition and subsequent reduction in enzymatic activity . Additionally, this compound can interact with DNA and RNA molecules, potentially interfering with nucleic acid synthesis and function . The binding of this compound to transcription factors and other regulatory proteins can also result in changes in gene expression, further influencing cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, resulting in the formation of inactive metabolites . Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can cause cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as antimicrobial and anticancer activity . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing adverse effects . These findings highlight the importance of dose optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its role in the inhibition of fatty acid synthase, which is crucial for lipid biosynthesis in mycobacteria . This compound also affects the nicotinamide pathway by inhibiting quinolinic acid phosphoribosyl transferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide . Additionally, this compound can modulate metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm, where it interacts with various enzymes and metabolic pathways . Additionally, this compound can be transported into the nucleus, where it can bind to DNA and transcription factors, influencing gene expression . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals, which direct its localization to organelles such as mitochondria and the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-aminopyrazine-2-carboxylic acid typically involves the reaction of 2-aminopyrazine with various reagents. One common method includes the use of dichloromethane and N-bromosuccinimide (NBS) at room temperature . Another approach involves the use of diethyl malonate as a starting material, followed by hydrogenation and bromination steps .

Industrial Production Methods: Industrial production methods often focus on scalability and cost-effectiveness. For instance, the synthesis of favipiravir, an antiviral drug, involves the use of this compound as a key intermediate. The process includes regioselective chlorination, bromination, and cyanation steps, followed by nucleophilic fluorination and nitrile hydration .

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Aminopyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which allows for versatile chemical modifications and a broad range of applications in various fields.

Properties

IUPAC Name

6-aminopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUHGHBIVGABDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485517
Record name 6-AMINOPYRAZINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61442-38-4
Record name 6-AMINOPYRAZINE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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